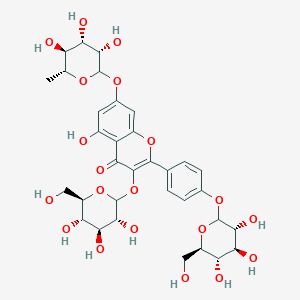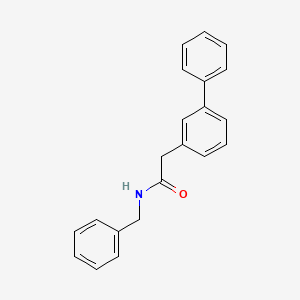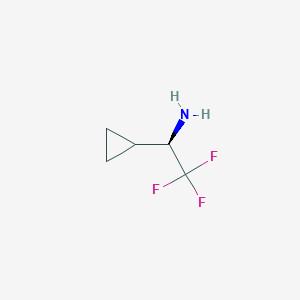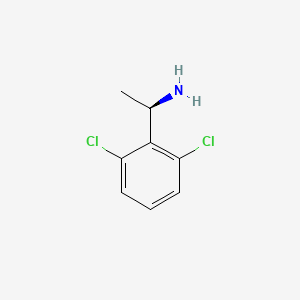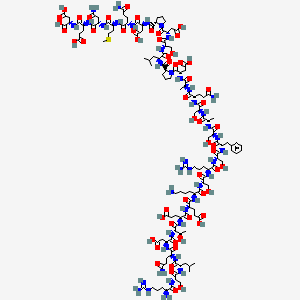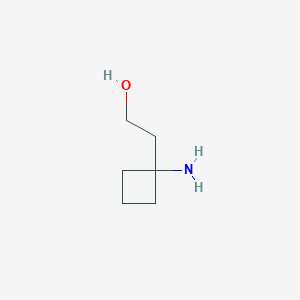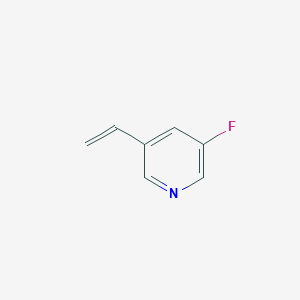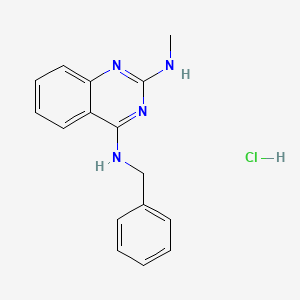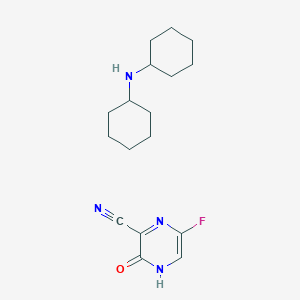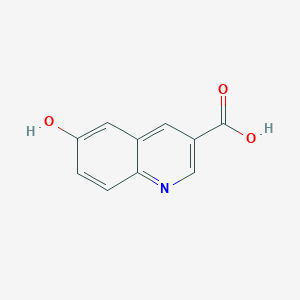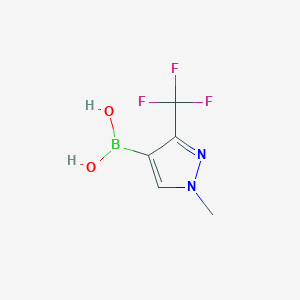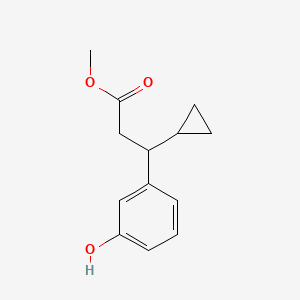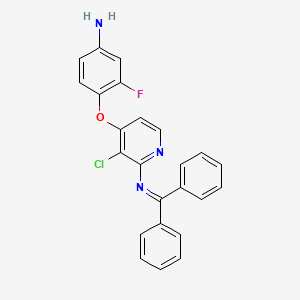
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine
Descripción general
Descripción
“2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” is a research chemical with the CAS Number: 864244-74-6 . It has a molecular weight of 219.22 .
Molecular Structure Analysis
The molecular formula of this compound is C11H10FN3O . The InChI code is 1S/C11H10FN3O/c12-9-5-7(13)1-2-10(9)16-8-3-4-15-11(14)6-8/h1-6H,13H2,(H2,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . The compound has a LogP value of 3.33980 and a topological polar surface area of 74.2 .Aplicaciones Científicas De Investigación
Antibacterial Agent Research
Research has shown that compounds structurally related to 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine, such as pyridonecarboxylic acids and their derivatives, exhibit significant antibacterial activity. These compounds have been synthesized and tested for in vitro and in vivo antibacterial screenings, with some found to be more active than standard antibiotics like enoxacin (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Electrophilic Amination Studies
The compound's analogs have been used in electrophilic amination studies, demonstrating processes like the complete removal of the fluorine atom and introduction of chlorine in compounds like 4-fluorophenol. Such studies contribute to understanding the chemical behaviors and possible applications of related compounds (Bombek, Požgan, Kočevar, & Polanc, 2004).
Studies in Tautomerism and Hydrogen Bonding
Research into compounds like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, which shares structural similarities, helps in understanding intramolecular hydrogen bonding and tautomerism. These studies, using techniques like IR, NMR, and UV-visible spectroscopy, provide insights into the chemical properties and potential applications of similar compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Amination Mechanisms
Research into the amination mechanisms of related compounds helps to understand their reactivity and potential applications in various fields, such as pharmaceuticals and materials science. Studies involving amination of substituted halogenoaza-aromatics provide essential data on these processes (Valk, Plas, & Bode, 2010).
Development of Calcium Channel Antagonists
Research into 1,4-dihydropyridine derivatives, structurally related to the compound , has shown potential in developing calcium channel antagonists. These compounds have shown activity that modulates calcium channels, which could have significant implications in medical research (Linden, Şafak, Şimşek, & Gündüz, 2011).
Copolymerization Studies
Studies on amine-bis(phenolate) chromium(III) chloride complexes, related to the compound , show that they can catalyze the copolymerization of cyclohexene oxide and carbon dioxide. This research contributes to understanding the potential use of similar compounds in polymer chemistry and materials science (Devaine-Pressing, Dawe, & Kozak, 2015).
Fluorinated Polyimides Research
Research into fluorinated polyimides based on bis(ether amine) derivatives, structurally similar to the compound , has shown their potential use in developing materials with specific properties like low moisture absorption, low dielectric constants, and high thermal stability. This research is significant in materials science, especially for applications requiring these specific properties (Chung, Lee, Lin, & Hsiao, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(benzhydrylideneamino)-3-chloropyridin-4-yl]oxy-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-22-21(30-20-12-11-18(27)15-19(20)26)13-14-28-24(22)29-23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKRFKQNHXYGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=CC(=C2Cl)OC3=C(C=C(C=C3)N)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

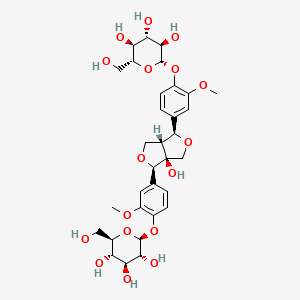
![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)
